molecular formula C15H14N2O2S B11441950 5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one

5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one

Cat. No.: B11441950
M. Wt: 286.4 g/mol
InChI Key: MVZSPWRLLAHZIO-OUKQBFOZSA-N
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Description

5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is a heterocyclic compound that features a quinoline moiety linked to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one typically involves the condensation of 1-ethyl-2-quinolinecarbaldehyde with 3-methyl-2-thioxo-oxazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated oxazolidinone derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

The compound is studied for its potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. Its structural features allow it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, while the oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
  • 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
  • 3-Cyclohexyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is unique due to the presence of both quinoline and oxazolidinone moieties in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that may only contain one of these moieties.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

(5E)-5-(1-ethylquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H14N2O2S/c1-3-17-11-7-5-4-6-10(11)8-9-12(17)13-14(18)16(2)15(20)19-13/h4-9H,3H2,1-2H3/b13-12+

InChI Key

MVZSPWRLLAHZIO-OUKQBFOZSA-N

Isomeric SMILES

CCN1/C(=C/2\C(=O)N(C(=S)O2)C)/C=CC3=CC=CC=C31

Canonical SMILES

CCN1C(=C2C(=O)N(C(=S)O2)C)C=CC3=CC=CC=C31

Origin of Product

United States

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